molecular formula C23H22Cl2N2O5S B3573075 N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide

N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide

Cat. No.: B3573075
M. Wt: 509.4 g/mol
InChI Key: LFZZHQSJFYKRGX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes dichlorophenyl, dimethoxyphenyl, sulfonyl, and methylanilino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 3 positions.

    Formation of the dimethoxyphenyl intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 3 and 4 positions.

    Coupling of intermediates: The dichlorophenyl and dimethoxyphenyl intermediates are coupled through a sulfonyl linkage.

    Acetylation: The final step involves the acetylation of the coupled intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide: can be compared with other sulfonyl-containing compounds and acetamides.

    This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Uniqueness

  • The presence of both dichlorophenyl and dimethoxyphenyl groups in the same molecule is relatively rare and may result in unique reactivity and biological activity.
  • The sulfonyl and methylanilino groups further contribute to the compound’s distinct characteristics, making it a valuable target for research and development.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O5S/c1-15-7-9-16(10-8-15)27(14-22(28)26-19-6-4-5-18(24)23(19)25)33(29,30)17-11-12-20(31-2)21(13-17)32-3/h4-13H,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZZHQSJFYKRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide
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N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide
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N-(2,3-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetamide

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